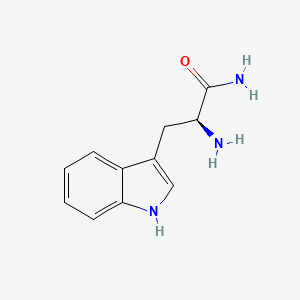

N-(2-Hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl)acetamide

Descripción general

Descripción

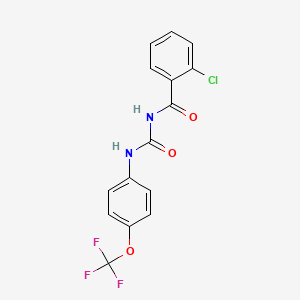

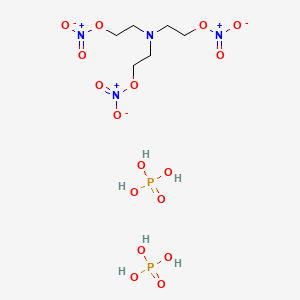

SR4554 is a novel fluorinated 2-nitroimidazole compound specifically designed for use as a non-invasive probe of tumor hypoxia. Tumor hypoxia is a condition where tumor cells are deprived of adequate oxygen, which can lead to resistance to conventional therapies. SR4554 is detectable by in vivo 19-fluorine magnetic resonance spectroscopy, making it a valuable tool in cancer research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of SR4554 involves the fluorination of a 2-nitroimidazole precursor. The reaction conditions typically include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The process involves multiple steps, including nitration, reduction, and fluorination, to achieve the final product .

Industrial Production Methods

Industrial production of SR4554 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

SR4554 undergoes several types of chemical reactions, including:

Reduction: The nitro group in SR4554 can be reduced to an amino group under hypoxic conditions.

Substitution: The fluorine atom in SR4554 can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like sodium dithionite.

Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom under basic conditions

Major Products

Reduction: The major product of reduction is the corresponding aminoimidazole derivative.

Substitution: The major products of substitution reactions depend on the nucleophile used but typically involve the replacement of the fluorine atom with the nucleophile

Aplicaciones Científicas De Investigación

SR4554 has several scientific research applications, including:

Cancer Research: Used as a non-invasive probe to detect tumor hypoxia, aiding in the diagnosis and treatment planning of cancer patients.

Magnetic Resonance Spectroscopy: Utilized in in vivo 19-fluorine magnetic resonance spectroscopy to study hypoxic conditions in tumors.

Drug Development: Helps in the development of new therapeutic agents targeting hypoxic tumor cells

Mecanismo De Acción

SR4554 exerts its effects through bioreduction in hypoxic cells. Under low oxygen conditions, the nitro group of SR4554 is reduced to an amino group, leading to the retention of the compound in hypoxic cells. This retention can be detected using 19-fluorine magnetic resonance spectroscopy, providing a non-invasive method to identify hypoxic regions within tumors .

Comparación Con Compuestos Similares

Similar Compounds

Fluoromisonidazole: Another fluorinated nitroimidazole used as a hypoxia marker.

Pimonidazole: A nitroimidazole compound used to detect hypoxia in tissues.

Uniqueness of SR4554

SR4554 is unique due to its specific design for detection by 19-fluorine magnetic resonance spectroscopy. This allows for non-invasive, real-time monitoring of tumor hypoxia, providing valuable information for cancer diagnosis and treatment planning .

Propiedades

Número CAS |

167648-73-9 |

|---|---|

Fórmula molecular |

C8H9F3N4O4 |

Peso molecular |

282.18 g/mol |

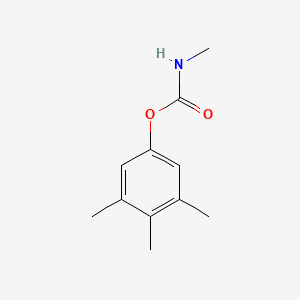

Nombre IUPAC |

2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide |

InChI |

InChI=1S/C8H9F3N4O4/c9-8(10,11)5(16)3-13-6(17)4-14-2-1-12-7(14)15(18)19/h1-2,5,16H,3-4H2,(H,13,17) |

Clave InChI |

BTLNRJMECFTISR-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)O |

SMILES canónico |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

N-(2-hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl)acetamide SR 4554 SR-4554 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid](/img/structure/B1682559.png)